Ethyl 1-{3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold . This scaffold and its analogues are triazole-fused heterocyclic compounds that are relevant structural templates in both natural and synthetic biologically active compounds .Scientific Research Applications
Antimicrobial Activity
Compounds with triazolo[1,5-a]quinazoline and related structures have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis and antimicrobial evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines have been reported, showing the potential of these compounds in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Antitumor Agents
The search for new antitumor agents has led to the synthesis of various heterocyclic compounds, including those related to the query compound. For instance, novel pyrazole-based heterocycles have been prepared and evaluated as potential antitumor agents, highlighting the versatility of these molecular frameworks in medicinal chemistry applications (Abdallah et al., 2017).
Anticancer Activity
Derivatives of triazoles and quinazolines have also been explored for their anticancer activity. A notable study involves the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as anticancer agents, showcasing the therapeutic potential of such compounds in cancer treatment (Rehman et al., 2018).
Enzyme Inhibition
Another significant area of research involves the inhibition of enzymes critical to disease processes. Sulfonamides incorporating various moieties have been investigated for their ability to inhibit human carbonic anhydrase isozymes, which are relevant targets in conditions like glaucoma, epilepsy, and cancer (Alafeefy et al., 2015).
Antidiabetic Potential
Research into S-substituted derivatives of 1,2,4-triazol-3-thiol has indicated potential new drug candidates for type II diabetes, reflecting the broad applicability of these compounds in addressing various metabolic disorders (ur-Rehman et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]-triazolo[1,5-a]quinoxalin-4(5h)-one scaffold and its analogues, have been found to be biologically active . These compounds are often used in the synthesis of antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents .
Mode of Action
For instance, some triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Compounds with similar structures have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 50761, which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The synthesis of similar compounds has been reported to encompass the use of eco-compatible catalysts and reaction conditions , suggesting that environmental factors may play a role in the compound’s action.
Properties
IUPAC Name |
ethyl 1-[3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4S/c1-4-35-26(32)19-8-7-15-30(16-19)23-21-9-5-6-10-22(21)31-24(27-23)25(28-29-31)36(33,34)20-13-11-18(12-14-20)17(2)3/h5-6,9-14,17,19H,4,7-8,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVUZKDISZEMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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